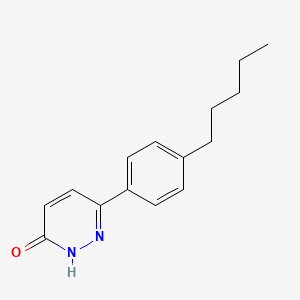

![molecular formula C19H28N6O B5599128 2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599128.png)

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound is part of a broader class of molecules that include diazaspiro[5.5]undecane derivatives. These compounds are noted for their diverse range of applications in pharmaceuticals and material science due to their unique structural features and chemical properties.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves complex organic synthesis techniques. A common method for the synthesis of such compounds includes cascade cyclization reactions, as demonstrated by Islam et al. (2017), where they developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. For instance, studies have shown the importance of intermolecular hydrogen bonding and π–π stacking interactions in determining the crystal packing of these compounds (Aggarwal et al., 2014).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions due to their reactive sites, which include the imidazole and the spirocyclic units. These reactions can lead to a wide array of products with potential pharmaceutical applications. Chemical properties such as reactivity towards electrophiles and nucleophiles, and their behavior in condensation reactions, highlight the synthetic versatility of these compounds.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and substituent effects. Studies like those by Goubert et al. (2007) explore synthetic approaches towards diazaspiroketal frameworks, shedding light on the challenges and considerations in manipulating the physical properties of these molecules (Goubert et al., 2007).

Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed efficient synthesis methods for nitrogen-containing spiro heterocycles, including derivatives of the compound , via catalyst-free reactions. These methods achieve high yields in short reaction times, highlighting the compound's relevance in organic chemistry for creating complex molecular structures with potential applications in materials science and medicinal chemistry (Aggarwal, Vij, & Khurana, 2014). Similarly, intramolecular spirocyclization techniques have been utilized to construct diazaspiro[5.5]undecane derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).

Structural and Physical Properties

The structural and thermodynamic properties of diazaspiro[5.5] derivatives have been extensively studied, revealing insights into their crystal packing, hydrogen bonding, and potential for material science applications. For instance, crystal structure analysis has confirmed specific spatial arrangements and interactions, which are crucial for understanding the compound's behavior in various conditions (Zeng, Wang, & Zhang, 2021).

Potential Applications in Material Science

Diazaspiro[5.5]undecane derivatives have shown promise in material science due to their unique structural features. For example, the development of novel bis-triazenes and their characterization underscore the compound's utility in creating materials with specific optical or electronic properties, which could be beneficial in developing new sensors, catalysts, or pharmaceutical agents (Peori, Vaughan, & Hooper, 1998).

Propriétés

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]-8-[(1-methylimidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O/c1-23-10-7-21-17(23)12-24-8-2-5-19(13-24)6-3-18(26)25(14-19)9-4-16-11-20-15-22-16/h7,10-11,15H,2-6,8-9,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNNQZLETUOWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN2CCCC3(C2)CCC(=O)N(C3)CCC4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

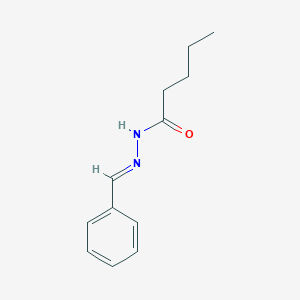

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

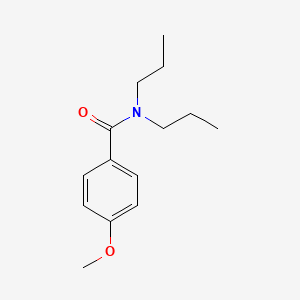

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)

![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)

![ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5599069.png)

![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5599072.png)

![5-ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5599093.png)

![ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5599107.png)

![2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)

![3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5599135.png)